molecular formula C26H32NO2- B13399906 2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate

2-((3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)acetate

Cat. No.: B13399906
M. Wt: 390.5 g/mol
InChI Key: XVUVTBXRRNCXAB-AULAXYJSSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for abiraterone acetate involves the following steps :

    Reacting dehydroepiandrosterone with hydrazine hydrate and hydrazine sulfate: in the presence of ethanol at room temperature for five days to produce dehydroepiandrosterone-17-hydrazone.

    Reacting dehydroepiandrosterone-17-hydrazone with iodine: in the presence of 1,1,3,3-tetramethylguanidine and tetrahydrofuran, diethyl ether as solvent to yield 17-iodo-androsta-5,16-dien-33-ol.

    Coupling 17-iodo-androsta-5,16-dien-33-ol with diethyl (3-pyridyl)borane: in the presence of bis(triphenylphosphine)palladium(II) chloride, tetrahydrofuran, and aqueous sodium carbonate at reflux temperature for four days to obtain 17-(3-Pyridyl)androsta-5,16-dien-33-ol.

    Acetylating 17-(3-Pyridyl)androsta-5,16-dien-33-ol: by reacting with acetic anhydride and pyridine at room temperature for 24 hours to produce abiraterone acetate.

Industrial Production Methods: Industrial production of abiraterone acetate often involves optimization of the synthetic route to enhance yield and purity. Techniques such as recrystallization with ethanol and water are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Abiraterone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C26H32NO2-

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]acetate

InChI

InChI=1S/C26H33NO2/c1-25-11-9-17(15-24(28)29)14-19(25)5-6-20-22-8-7-21(18-4-3-13-27-16-18)26(22,2)12-10-23(20)25/h3-5,7,13,16-17,20,22-23H,6,8-12,14-15H2,1-2H3,(H,28,29)/p-1/t17-,20-,22-,23-,25-,26+/m0/s1

InChI Key

XVUVTBXRRNCXAB-AULAXYJSSA-M

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C)CC(=O)[O-]

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)CC(=O)[O-]

Origin of Product

United States

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